N6,N6-Dimethyladenosine

Enzymology Nucleoside Metabolism Detoxification

N6,N6-Dimethyladenosine (m6,6A), a purine nucleoside analog, is an endogenous modified ribonucleoside found in various RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA). It is characterized by two methyl groups at the N6 position of the adenine base, distinguishing it from its monomethylated counterpart, N6-methyladenosine (m6A).

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
CAS No. 7770-17-4
Cat. No. B3887702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6,N6-Dimethyladenosine
CAS7770-17-4
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3
InChIKeyWVGPGNPCZPYCLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6,N6-Dimethyladenosine CAS 7770-17-4: A Modified Ribonucleoside with Distinct Biological Processing and Therapeutic Potential


N6,N6-Dimethyladenosine (m6,6A), a purine nucleoside analog, is an endogenous modified ribonucleoside found in various RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA) . It is characterized by two methyl groups at the N6 position of the adenine base, distinguishing it from its monomethylated counterpart, N6-methyladenosine (m6A). This compound acts as an endogenous ligand for the A3 adenosine receptor and is recognized as a key player in cellular RNA modification dynamics and metabolism . It has garnered significant research interest for its roles in protein synthesis initiation, its intrinsic cytotoxicity and associated detoxification pathways, and its potential as a targeted therapeutic agent in oncology [1].

Why Generic N6,N6-Dimethyladenosine Substitution Risks Experimental Failure: Evidence of Unique Metabolic and Signaling Roles


The substitution of N6,N6-Dimethyladenosine (m6,6A) with its closest analogs, such as N6-methyladenosine (m6A) or N6-isopentenyladenosine (i6A), is scientifically unjustified due to their distinct biochemical processing and biological functions. While these three modified adenosines are all substrates for adenosine kinase (ADK) and are detoxified via a common pathway, they exhibit markedly different enzyme kinetics [1]. Furthermore, m6,6A displays a unique capacity for robust inhibition of the AKT signaling pathway, a property not shared equally by other nucleoside analogs like 8-chloroadenosine [2]. Relying on a generic or closely related analog without considering these specific, quantifiable differences can lead to misinterpretation of experimental results, particularly in studies of RNA modification dynamics, cellular metabolism, and targeted cancer therapy.

Quantitative Evidence Guide for N6,N6-Dimethyladenosine (m6,6A) vs. Structural and Functional Analogs


ADK Enzyme Kinetics: m6,6A Exhibits a 2.5-Fold Higher Affinity than m6A but 15-Fold Lower than Adenosine

Human adenosine kinase (ADK) phosphorylates m6,6A with a Michaelis constant (Km) of 6.1 µM, indicating a 2.5-fold higher affinity for the enzyme compared to its monomethylated counterpart, N6-methyladenosine (m6A), which has a Km of 15 µM. Unmodified adenosine is the preferred substrate with a Km of 0.4 µM, while N6-isopentenyladenosine (i6A) shows a Km of 10 µM. In terms of catalytic efficiency, m6,6A (kcat = 0.27 sec⁻¹) and m6A (kcat = 0.28 sec⁻¹) are turned over at similar rates, both faster than adenosine (kcat = 0.19 sec⁻¹) and i6A (kcat = 0.18 sec⁻¹) [1].

Enzymology Nucleoside Metabolism Detoxification

Adenosine Receptor Pharmacology: m6,6A is a Low-Affinity, Broad-Spectrum Ligand for A1, A2A, and A3 Receptors

N6,N6-Dimethyladenosine demonstrates a distinct, low-affinity binding profile across adenosine receptor subtypes. Its inhibition constant (Ki) values are 10,000 nM for the A1 receptor, 28,900 ± 8,500 nM for the A2A receptor, and 32,500 ± 5,100 nM for the A3 receptor [1]. This profile contrasts sharply with high-affinity, selective agonists like CPA (A1 Ki = 0.59 nM) or DPMA (A2A Ki = 4.4 nM). While described as an endogenous A3 receptor ligand, its low affinity suggests a more nuanced physiological role compared to highly potent synthetic agonists .

Receptor Pharmacology GPCR Signal Transduction

AKT Signaling Pathway Inhibition: m6,6A Demonstrates Strong, Specific Inhibition Unlike Structurally Similar Nucleoside Analogs

In a direct comparison across five non-small cell lung cancer (NSCLC) cell lines, treatment with equimolar amounts of N6,N6-dimethyladenosine resulted in a strong inhibition of AKT phosphorylation, whereas the structurally similar nucleoside analog 8-chloroadenosine elicited only a moderate effect [1]. This differential activity was consistently observed and suggests that m6,6A possesses a unique mechanism of action for targeting the AKT pathway, which is distinct from other adenosine-based analogs [1].

Cancer Biology Signal Transduction Kinase Inhibition

Antiproliferative Activity: m6,6A Demonstrates Potent In Vitro Cytotoxicity Against L1210 Leukemia Cells

N6,N6-Dimethyladenosine exhibits potent antiproliferative activity in vitro, inhibiting the growth of L1210 mouse leukemia cells with a half-maximal inhibitory concentration (IC50) of 0.5 µg/mL [1]. This is a key quantitative benchmark for its cytotoxic potential in a classic cancer cell line model. Notably, this activity was not translated to in vivo antitumor effects in the same referenced study, highlighting a critical distinction between its in vitro potency and in vivo efficacy that is crucial for experimental design [1].

Oncology Cell Proliferation Cytotoxicity

Optimal Research Applications for N6,N6-Dimethyladenosine Based on Validated Evidence


As a Substrate in Enzymatic Assays for Adenosine Kinase (ADK) and Purine Metabolism Studies

N6,N6-Dimethyladenosine is an ideal substrate for characterizing adenosine kinase (ADK) activity and specificity due to its well-defined kinetic parameters. Its distinct Km of 6.1 µM and kcat of 0.27 sec⁻¹ [1] allow for precise comparative studies against other modified adenosines like m6A and i6A. This makes it an essential tool for investigating the cellular detoxification pathways of RNA-derived modified nucleosides and for screening potential ADK inhibitors, where its differential processing is key to understanding metabolic regulation [1].

As a Pathway-Selective Probe in AKT Signaling and Non-Small Cell Lung Cancer (NSCLC) Research

For researchers focused on the PI3K/AKT/mTOR signaling pathway, N6,N6-Dimethyladenosine serves as a valuable chemical probe. Its demonstrated ability to strongly inhibit AKT phosphorylation in multiple NSCLC cell lines, while a structural analog (8-chloroadenosine) does not, validates its use as a specific tool compound [2]. This application is particularly relevant for dissecting AKT-dependent mechanisms in cancer cell survival and proliferation, and for validating the pathway as a therapeutic target in lung cancer models [2].

As a Reference Standard in RNA Modification and Epitranscriptomics Analysis

In the field of epitranscriptomics, N6,N6-Dimethyladenosine is a critical reference standard for the detection, quantification, and study of the m6,6A modification. Its distinct turnover kinetics in small RNAs versus large rRNAs [3], along with its unique metabolic fate, necessitate its use in mass spectrometry (LC-MS/MS) and sequencing-based workflows. Using a verified, high-purity standard is non-negotiable for accurately mapping this specific modification and distinguishing it from the more abundant m6A, ensuring data integrity in RNA modification studies [3].

As a Core Scaffold for Medicinal Chemistry and Antitumor Drug Development

N6,N6-Dimethyladenosine is a validated starting point for medicinal chemistry campaigns aimed at developing novel antitumor agents. Its intrinsic cytotoxicity against L1210 leukemia cells (IC50 = 0.5 µg/mL) [4] and its potent inhibition of the AKT oncogenic pathway [2] provide a strong rationale for its use as a lead scaffold. Furthermore, patent literature specifically claims its use and that of its derivatives for treating cancers like primary and metastatic breast cancer, underscoring its recognized industrial value in oncology drug discovery pipelines [5].

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